molecular formula C10H8O2S B075585 5-Methyl-1-benzothiophene-2-carboxylic acid CAS No. 1505-62-0

5-Methyl-1-benzothiophene-2-carboxylic acid

Cat. No. B075585
CAS RN: 1505-62-0
M. Wt: 192.24 g/mol
InChI Key: OUFWTHMQVXSBCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 5-Methyl-1-benzothiophene-2-carboxylic acid, involves several steps, often starting from simpler thiophene derivatives. For example, one study describes the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using a reducing agent. This method showcases the potential pathways for synthesizing benzothiophene carboxylic acids (Jayaraman, S., Sridharan, M., & Nagappan, Rajendiran, 2010).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including 5-Methyl-1-benzothiophene-2-carboxylic acid, has been studied using various techniques such as X-ray diffraction. These studies reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties (Dugarte-Dugarte, Analio et al., 2021).

Chemical Reactions and Properties

Benzothiophene carboxylic acids undergo various chemical reactions, including nitration, which has been studied under different conditions. These reactions provide valuable insights into the reactivity of the benzothiophene ring and the influence of the carboxylic acid group (Cooper, J., & Scrowston, R. M., 1971).

Scientific Research Applications

Green Chemistry Synthesis

A practical synthesis of 5,5′-methylene-bis(benzotriazole), which is related to benzothiophene compounds, emphasizes green chemistry principles. This approach showcases an efficient, environmentally friendly method for preparing complex molecules from simpler ones, demonstrating the potential application of 5-Methyl-1-benzothiophene-2-carboxylic acid in developing sustainable chemical processes (Gu et al., 2009).

Biomarker Development for Tobacco and Cancer Research

The measurement of carcinogen metabolites, including derivatives of benzothiophene, in human urine offers insights into the exposure to tobacco and its link to cancer. This research highlights the application of benzothiophene derivatives as biomarkers in the study of cancer and tobacco-related diseases, aiding in the understanding of carcinogen metabolism and exposure (Hecht, 2002).

Anticancer Agent Development

Knoevenagel condensation, a reaction involving compounds like 5-Methyl-1-benzothiophene-2-carboxylic acid, plays a significant role in developing biologically active molecules with anticancer properties. This synthesis approach generates libraries of chemical compounds with potential applications in drug discovery, particularly in targeting various cancer pathways (Tokala et al., 2022).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to benzothiophene compounds, have been utilized in supramolecular chemistry for applications ranging from nanotechnology to biomedical fields. The self-assembly and multivalent interactions of these compounds demonstrate the versatility of benzothiophene derivatives in creating complex molecular structures for various scientific applications (Cantekin et al., 2012).

Liquid-Liquid Extraction Technology

Research on liquid-liquid extraction of carboxylic acids, including those related to 5-Methyl-1-benzothiophene-2-carboxylic acid, highlights the development of efficient separation technologies. These studies explore the use of organic solvents and supercritical fluids for the recovery of carboxylic acids from aqueous solutions, demonstrating the application of benzothiophene derivatives in enhancing separation processes (Sprakel & Schuur, 2019).

Safety And Hazards

The safety information for 5-Methyl-1-benzothiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFWTHMQVXSBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345635
Record name 5-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-benzothiophene-2-carboxylic acid

CAS RN

1505-62-0
Record name 5-Methylbenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1505-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-benzothiophene-2-carboxylic acid
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